molecular formula C26H19FN2OS B4288949 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B4288949
M. Wt: 426.5 g/mol
InChI Key: TWNWFMSUSCLWLP-UHFFFAOYSA-N
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Description

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a nicotinonitrile core substituted with fluorobenzylthio, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides and thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
  • 3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
  • 2-[(2-chloro-6-fluorobenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone

Uniqueness

This compound is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. Its combination of fluorobenzylthio, methoxyphenyl, and phenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2OS/c1-30-22-13-9-19(10-14-22)23-15-25(20-5-3-2-4-6-20)29-26(24(23)16-28)31-17-18-7-11-21(27)12-8-18/h2-15H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNWFMSUSCLWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE
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2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE

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